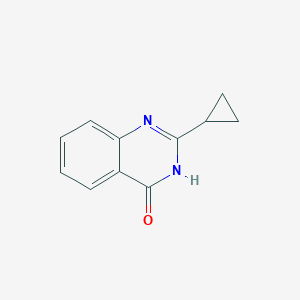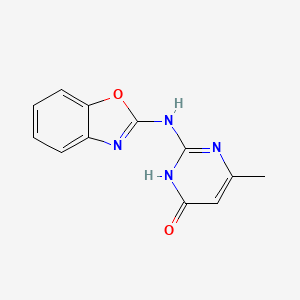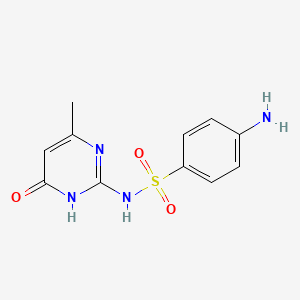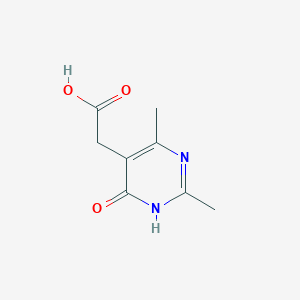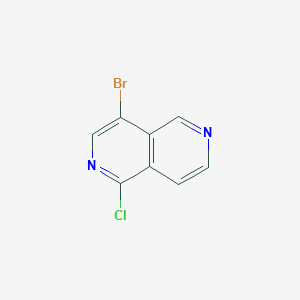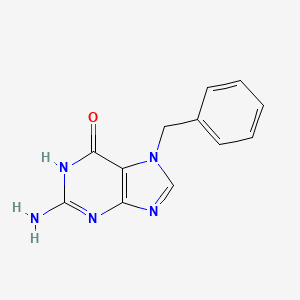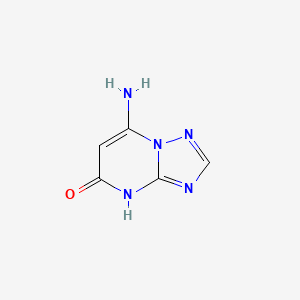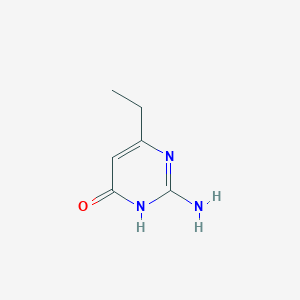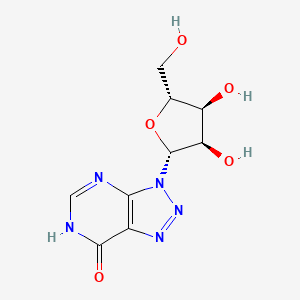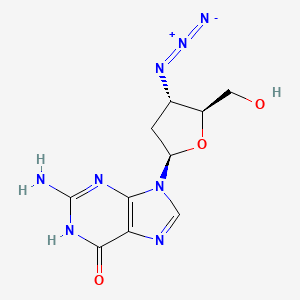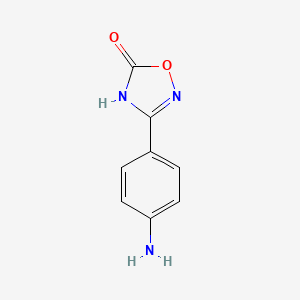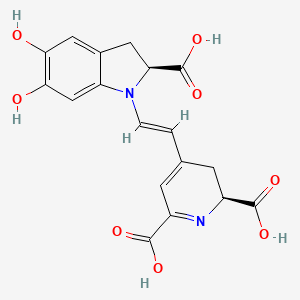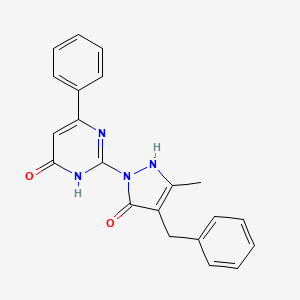
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
Descripción general
Descripción
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Stability
The compound has been studied for its reactivity, specifically in the context of Michael reactions. It's been found that 6-methyl-2-(3-methyl-5-oxo-2,5-dihydropyrazol-1-yl)pyrimidin-4(1H)-one, which shares a similar structure, reacts with 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione. This reaction involves the C5 atom of the pyrimidine ring due to its higher nucleophilicity under certain conditions. The resulting Michael adduct demonstrates instability in a neutral aqueous medium, breaking down into its initial components and benzaldehyde (Erkin & Krutikov, 2009).
Synthesis of Derivatives
Research has explored the synthesis of various derivatives from compounds structurally similar to 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone. These derivatives are synthesized via different reactions and have been studied for their properties and potential applications in different fields:
Synthesis of Pyrazolo[1,5-a]pyrimidine and Related Derivatives
Condensation reactions involving similar compounds have led to the synthesis of various derivatives like pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyridine derivatives. Furthermore, thieno[2,3-b]pyridines were synthesized through additional reactions involving pyridinethione with α-halo ketones and α-halo ester (Abdelhamid & Gomha, 2013).
Synthesis of Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines were found to possess notable antiviral properties. These compounds were synthesized and screened, resulting in the discovery of inhibitors for the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway. This synthesis route demonstrated a significant improvement in antiviral activity, highlighting the potential therapeutic applications of these derivatives (Munier-Lehmann et al., 2015).
Synthesis and Pharmacological Exploration
Derivatives have been synthesized and evaluated for various biological activities. For instance, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized and assessed for their antioxidant and antimicrobial activities. These studies also involved quantitative structure–activity relationships and molecular docking, indicating the biomedical relevance of these derivatives (Bassyouni et al., 2012).
Propiedades
IUPAC Name |
2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-17(12-15-8-4-2-5-9-15)20(27)25(24-14)21-22-18(13-19(26)23-21)16-10-6-3-7-11-16/h2-11,13,24H,12H2,1H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFIJRUJUCTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CC(=O)N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



